molecular formula C14H11NO B2897678 5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one

5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one

Cat. No.: B2897678
M. Wt: 209.24 g/mol
InChI Key: QNSOPUXDEXJMIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one is a bicyclic ketone featuring a dihydroindenone core with a pyridin-3-yl substituent at the 5-position of the indenone ring. This structural motif combines the planar aromatic indenone system with the electron-rich pyridine ring, which may enhance interactions with biological targets such as enzymes or receptors. The compound has been identified in drug discovery contexts, particularly associated with cytochrome P450 11B1 (CYP11B1), a key enzyme in steroidogenesis .

Properties

IUPAC Name

5-pyridin-3-yl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c16-14-6-4-11-8-10(3-5-13(11)14)12-2-1-7-15-9-12/h1-3,5,7-9H,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSOPUXDEXJMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with 2,3-dihydro-1H-inden-1-one in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one is used in a variety of scientific research applications:

  • Chemistry It is used as a building block in synthesizing complex organic molecules and as a ligand in coordination chemistry.
  • Biology It is studied for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
  • Industry It is used in developing new materials and as an intermediate in synthesizing pharmaceuticals and agrochemicals.

This compound has been investigated for its antimicrobial and anticancer properties, among other therapeutic potentials.

Research Findings

Research has demonstrated that this compound interacts with several biological targets:

  • Steroid 11-beta-hydroxylase (CYP11B1) This enzyme is crucial in steroid metabolism and has implications in diseases such as breast cancer and Cushing syndrome.
  • Tubulin Polymerization The compound inhibits tubulin polymerization, which is vital for cell division and has been linked to anticancer activity.
  • Enzymatic Inhibition The compound's ability to inhibit enzymes like acetylcholinesterase suggests potential applications in neurodegenerative diseases.

Case Studies

  • One case study evaluated the effects of various derivatives on K562 leukemia cells and revealed that certain modifications to the core structure enhanced apoptotic activity. For instance, compound 12d induced apoptosis in a dose-dependent manner, with a notable increase in total apoptotic cells from 2.47% (control) to 57.90% at a concentration of 60 nM.

Use as an intermediate

  • This compound can be achieved through the reaction of 3-pyridinecarboxaldehyde with 2,3-dihydro-1H-inden-1-one in the presence of a base such as sodium hydroxide.
  • The starting material 5-bromo-2,3-dihydro-1H-inden-1-one O-methyl oxime 10, can be converted to the corresponding aldehyde 11 with nBuLi and (dimethylformamide) .
  • It can also be used to synthesize novel pyrimidine-2-thiol, pyrazole, pyran .

Applications in Agrochemicals

  • 1,4-dimethyl-2-[2-(pyridin-3-yl)-2H-indazol-5-yl]-1,2,4-triazolidine-3,5-dione can be used in amorphous form or in a mixture of different polymorphic forms or in a mixture containing an amorphous and one or more different polymorphic forms .
  • 1,4-dimethyl-2-[2-(pyridin-3-yl)-2H-indazol-5-yl]-1,2,4-triazolidine-3,5-dione can be used in plant protection applications, especially as an insecticide .

Mechanism of Action

The mechanism of action of 5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of 5-pyridin-3-yl-2,3-dihydro-1H-inden-1-one can be contextualized by comparing it with analogs bearing substitutions at critical positions or differing functional groups. Below is a detailed analysis:

Substitution Patterns and Bioactivity

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Bioactivity/Application References
This compound 5-Pyridin-3-yl Potential CYP11B1 modulation
6-Hydroxy-2-(2-trifluoromethoxy-benzylidene)-2,3-dihydro-1H-inden-1-one 6-Hydroxy, 2-benzylidene (CF3O-substituted) Strong ROS inhibition (IC50 not reported)
3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one 3-Hydroxy, 5-isopropyl, 3-methyl Allelopathic (IC50: 0.34 mM hypocotyl)
5-Methoxy-2-(4-nitrobenzylidene)-2,3-dihydro-1H-inden-1-one 5-Methoxy, 2-nitrobenzylidene Synthetic intermediate
5-(Pyridin-4-yl)-2,3-dihydroinden-1-one 5-Pyridin-4-yl (positional isomer) Structural analog; activity unspecified
2-(3,5-Dibromo-4-hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one (DDI) 2-Benzylidene (3,5-dibromo-4-hydroxy) Topoisomerase II inhibition
5-Chloro-2,3-dihydro-1H-inden-1-one 5-Chloro Synthetic precursor
Key Observations

Substituent Position and Electronic Effects: The pyridin-3-yl group in the target compound introduces a nitrogen heterocycle at position 5, which may facilitate hydrogen bonding or π-π stacking in biological systems. Positional isomerism: 5-(Pyridin-4-yl)-2,3-dihydroinden-1-one () differs in pyridine ring orientation, which could alter electronic distribution and binding interactions.

Functional Group Impact on Activity: Hydroxy groups: Compounds like 6-hydroxy-2-(2-trifluoromethoxy-benzylidene)-indenone () and 3-hydroxy-5-isopropyl-3-methyl-indenone () exhibit ROS inhibition and allelopathic activity, respectively. The absence of a hydroxy group in the target compound suggests divergent mechanisms, possibly favoring enzymatic interactions over redox modulation. Benzylidene derivatives: Analogues with benzylidene substituents (e.g., DDI in ) show Top2 inhibition, highlighting the role of extended conjugation in intercalation or enzyme binding.

Synthetic Accessibility: The synthesis of 5-chloro-2,3-dihydro-1H-inden-1-one () involves Friedel-Crafts acylation with AlCl3, while benzylidene derivatives (e.g., ) are synthesized via Claisen-Schmidt condensation.

Biological Relevance: The allelopathic activity of 3-hydroxy-5-isopropyl-3-methyl-indenone (IC50: 0.34 mM for hypocotyl growth inhibition) suggests that bulky alkyl substituents enhance phytotoxicity, likely by disrupting membrane integrity or enzyme function .

Biological Activity

5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one is a chemical compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This compound, characterized by the molecular formula C14H11NO and a molecular weight of 209.24 g/mol, has been investigated for its antimicrobial and anticancer properties, among other therapeutic potentials.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, modulating enzymatic and receptor activities. It is known to inhibit enzymes involved in cell proliferation, which contributes to its anticancer effects. For instance, it has been shown to bind at the colchicine site of tubulin, inhibiting polymerization and thereby affecting cell division processes .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In a series of evaluations, derivatives of dihydro-1H-indene were assessed for their antiproliferative activities against various cancer cell lines. Notably, compounds derived from this structure exhibited significant inhibition rates at low concentrations. For example:

CompoundInhibition Rate (%) at 0.1 µMIC50 (µM)
12d78.82%3.24 ± 0.10
12q83.61%Not specified
CA-478.55%1.99 ± 0.15

These findings indicate that modifications to the B ring significantly influence the compound's potency against cancer cells .

Antimicrobial Properties

The compound also displays antimicrobial activity, making it a candidate for further exploration in infectious disease treatment. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways essential for bacterial survival.

Case Studies

A notable case study focused on evaluating the effects of various derivatives on K562 leukemia cells revealed that certain modifications to the core structure enhanced apoptotic activity. For instance, compound 12d induced apoptosis in a dose-dependent manner, with a notable increase in total apoptotic cells from 2.47% (control) to 57.90% at a concentration of 60 nM .

Research Findings

Research has demonstrated that This compound interacts with several biological targets:

  • Steroid 11-beta-hydroxylase (CYP11B1) : This enzyme is crucial in steroid metabolism and has implications in diseases such as breast cancer and Cushing syndrome .
  • Tubulin Polymerization : The compound inhibits tubulin polymerization, which is vital for cell division and has been linked to anticancer activity .
  • Enzymatic Inhibition : The compound's ability to inhibit enzymes like acetylcholinesterase suggests potential applications in neurodegenerative diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.